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molecular formula C5H3N3 B126568 5-Cyanopyrimidine CAS No. 40805-79-6

5-Cyanopyrimidine

Cat. No. B126568
M. Wt: 105.1 g/mol
InChI Key: XVIAPHVAGFEFFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08722688B2

Procedure details

Pyrimidine-5-carbonitrile (5 g, 47.6 mmol, 1 eq) was taken in a dry THF under an argon atmosphere. Titanium isopropoxide (17 ml, 57.1 mmol, 1.2 eq) was then added slowly at ambient temperature and the resulting mixture was stirred for 15 mins. To the above stirred mixture was slowly added ethyl magnesium bromide (107 ml, 2.2 eq, 1 M in THF) via syringe at ambient temperature (during the addition of EtMgBr, the reaction mixture turned black). The reaction mass was stirred for an hour, and BF3.EtO (16.7 ml, 135 mmol, 2.8 eq) was then added slowly through syringe to the mixture at 0° C. The reaction was then allowed to warm to ambient temperature and the stirring was continued for another one hour. Finally the reaction was quenched by adding 50 ml of water, and the reaction mixture was passed through Celite and the bed washed with water and ethyl acetate. The filtrate was basified with 10% NaOH solution (pH=9) and then extracted with DCM and washed with brine. The required product was purified by silica gel (60-120) column chromatography using 4% methanol/DCM as the eluent. Yield: 0.1 g (5%) 1H NMR (400 MHz, DMSO-d6): δ1.04-1.08 (m, 2H), 1.18-1.25 (m, 2H), 8.26 (d, 2H), 9.05 (s, 1H). LCMS: (ES+) m/z=136 (M+H)+
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
107 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
17 mL
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[C:5]([C:7]#[N:8])[CH:4]=[N:3][CH:2]=1.[CH2:9]([Mg]Br)[CH3:10].B(F)(F)F>CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-].C1COCC1>[N:1]1[CH:6]=[C:5]([C:7]2([NH2:8])[CH2:10][CH2:9]2)[CH:4]=[N:3][CH:2]=1 |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1=CN=CC(=C1)C#N
Step Two
Name
Quantity
107 mL
Type
reactant
Smiles
C(C)[Mg]Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[Mg+].[Br-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Step Five
Name
Quantity
17 mL
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 15 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at ambient temperature
STIRRING
Type
STIRRING
Details
The reaction mass was stirred for an hour
ADDITION
Type
ADDITION
Details
EtO (16.7 ml, 135 mmol, 2.8 eq) was then added slowly through syringe to the mixture at 0° C
WAIT
Type
WAIT
Details
the stirring was continued for another one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Finally the reaction was quenched
ADDITION
Type
ADDITION
Details
by adding 50 ml of water
WASH
Type
WASH
Details
the bed washed with water and ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
The required product was purified by silica gel (60-120) column chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
N1=CN=CC(=C1)C1(CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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